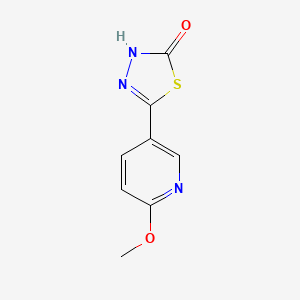

5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one

Description

Properties

IUPAC Name |

5-(6-methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-13-6-3-2-5(4-9-6)7-10-11-8(12)14-7/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQDOXIUHFWJDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=NNC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693650-23-5 | |

| Record name | 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxypyridine-3-carboxylic acid with thiosemicarbazide, followed by cyclization under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial properties. For instance, derivatives of 1,3,4-thiadiazoles have shown effectiveness against various bacterial strains. In particular, studies have demonstrated that certain thiadiazole derivatives possess superior inhibitory effects against pathogens such as Xanthomonas axonopodis and Xanthomonas oryzae, with effective concentrations lower than traditional antibiotics like thiodiazole copper . The structural characteristics of 5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one may enhance its interaction with bacterial targets, leading to improved antibacterial efficacy.

Antifungal Activity

The antifungal activity of thiadiazole derivatives has also been extensively studied. Compounds similar to this compound have shown promising results against various fungal species. In vitro assays indicate that these compounds can inhibit the growth of fungi such as Mucor and Trichoderma, suggesting their potential as antifungal agents . The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.

Anticancer Properties

The anticancer potential of 1,3,4-thiadiazole derivatives has gained considerable interest in recent years. Studies have revealed that these compounds can induce cytotoxic effects on various cancer cell lines including HepG-2 (liver cancer) and A-549 (lung cancer) cells. The mechanisms underlying their anticancer activity include inhibition of DNA synthesis and targeting specific enzymes involved in tumorigenesis . For instance, molecular docking studies have highlighted the ability of thiadiazole compounds to interact with dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of thiadiazole derivatives:

| Study Reference | Application | Findings |

|---|---|---|

| Dalgaard et al., 1994 | Antibacterial | Identified significant inhibitory effects against Xanthomonas species. |

| Wu et al., 2016 | Antifungal | Demonstrated efficacy against multiple fungal strains with lower EC50 values than standard treatments. |

| Yang et al., 2019 | Anticancer | Showed cytotoxicity against HepG-2 and A-549 cell lines with potential mechanisms involving DHFR inhibition. |

Mechanism of Action

The mechanism of action of 5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Features

Key Structural and Functional Differences

Heterocyclic Core :

- The thiadiazolone core (target compound) offers a balance of hydrogen-bonding capacity and rigidity, distinct from the oxadiazole-2-thione in , which may enhance anti-inflammatory activity due to sulfur’s electronegativity .

- Dihydrothiazole derivatives () lack the thiadiazolone’s ketone oxygen, reducing polarity but enabling π-alkyl interactions in receptor binding .

- Substituent Effects: The 6-methoxypyridin-3-yl group in the target compound contrasts with the 4-methoxyphenyl group in . The pyridine’s nitrogen may facilitate hydrogen bonding in kinase active sites, whereas the methoxyphenyl group in angiotensin inhibitors enhances hydrophobic interactions .

- Oxadiazole derivatives () and dihydrothiazoles () employ condensation or thiourea-based methods, indicating divergent synthetic strategies for similar biological targets .

Biological Activity

5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Molecular Formula : C10H10N4OS

Molecular Weight : 218.28 g/mol

IUPAC Name : this compound

Canonical SMILES : COc1cccc(n1)N=C(S)N2C(=O)N=C(N2)C

The compound features a thiadiazole ring fused with a pyridine moiety, which is essential for its biological activity. The methoxy group on the pyridine enhances lipophilicity and may influence receptor binding.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives containing the 1,3,4-thiadiazole moiety have shown activity against various bacterial strains. A study highlighted that compounds with similar structures demonstrated moderate to good antibacterial and antifungal activities against pathogenic strains .

| Compound | Type of Activity | Effectiveness |

|---|---|---|

| This compound | Antibacterial | Moderate |

| Other Thiadiazole Derivatives | Antifungal | Good |

Anti-inflammatory Properties

Thiadiazole derivatives have been investigated for their anti-inflammatory effects. In vivo studies have shown that these compounds can inhibit inflammation in models such as carrageenan-induced paw edema . The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines including HL-60 (human leukemia) and L1210 (mouse lymphocytic leukemia), with IC50 values indicating significant potency . The anticancer mechanism may involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiadiazole ring may interact with specific enzymes involved in metabolic pathways or inflammatory processes.

- Receptor Modulation : The compound can bind to various receptors, potentially altering signal transduction pathways.

- DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited significant inhibition zones compared to control groups .

Case Study 2: Anticancer Activity

In a comparative study involving various thiadiazole derivatives against cancer cell lines, this compound was among the most effective compounds tested against HL-60 cells with an IC50 value of approximately 0.15 µM .

Q & A

Basic: What synthetic strategies are commonly used to prepare 5-(6-Methoxypyridin-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one?

Answer:

The synthesis typically involves cyclocondensation and functionalization steps. For example:

- Cyclocondensation : Reacting hydrazide derivatives with thiocarbonyl reagents (e.g., CS₂ or POCl₃) under reflux. details a method using N-phenylthiosemicarbazide and POCl₃ at 90°C, followed by pH adjustment for precipitation .

- Alkylation : Introducing substituents via reactions with alkyl halides or benzyl chlorides, as seen in thienopyrimidine syntheses () .

- Purification : Recrystallization from DMSO/water mixtures ensures purity .

Basic: How is structural characterization performed for this compound?

Answer:

Key techniques include:

- Spectroscopy :

- IR : Identifies thiadiazole C=S (1050–1250 cm⁻¹) and pyridinyl C-O (≈1250 cm⁻¹) stretches .

- NMR : ¹H NMR confirms methoxy (δ 3.8–4.0 ppm) and pyridinyl proton environments .

- Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as applied to related pyrazoline derivatives () .

Advanced: How can researchers resolve contradictions in reported biological activities of structural analogs?

Answer:

Contradictions arise from variations in assay conditions or structural impurities. Methodological solutions include:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution for MIC determination) .

- Purity Validation : HPLC with photodiode array detection (e.g., ’s protocols) to exclude degradation products .

- SAR Studies : Compare substituent effects. For example, shows antimicrobial activity depends on oxadiazole substituents , while links imidazo-pyridine moieties to anticancer effects .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina model binding to enzyme active sites (e.g., ’s docking poses for thiazole-triazole analogs) .

- MD Simulations : Assess binding stability (100 ns simulations in GROMACS) .

- QSAR Models : Relate substituent properties (e.g., logP, polar surface area) to activity, informed by ’s heterocyclic modifications .

Basic: What biological activities are reported for structurally related compounds?

Answer:

| Analog Structure | Activity | Reference |

|---|---|---|

| Thieno[2,3-d]pyrimidines | Antimicrobial (MIC: 2–8 µg/mL) | |

| Triazolo-thiadiazoles | Anticancer (IC₅₀: 10–50 µM) | |

| Thiazolidinones | Anti-inflammatory |

Advanced: How can synthetic yields be optimized for large-scale production?

Answer:

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) in alkylation steps .

- Solvent Optimization : Ethanol/water mixtures improve cyclocondensation efficiency .

- Reaction Monitoring : TLC or in-situ IR tracks intermediate formation (’s multi-step syntheses) .

Basic: What stability challenges exist for this compound, and how are they addressed?

Answer:

- Hydrolysis Sensitivity : Thiadiazole rings degrade in acidic/basic conditions. Stabilize via lyophilization or storage at -20°C .

- Light Sensitivity : Amber vials prevent photodegradation .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What strategies enhance bioavailability through structural modification?

Answer:

- Polar Group Addition : Methoxy or piperidine moieties improve solubility () .

- Prodrug Design : Esterification of thiadiazole NH groups (e.g., acetyl derivatives) enhances permeability .

- logP Optimization : Introduce alkyl chains (e.g., pentyl in ) to balance hydrophobicity .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

- LC-MS/MS : MRM mode with transitions m/z 280→152 (LOQ: 10 ng/mL) .

- UV-Vis Spectroscopy : Quantify at λ_max ≈ 270 nm (ε = 1.2 × 10⁴ L/mol·cm) .

Advanced: How are mechanistic studies designed to elucidate its mode of action?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., COX-2 for anti-inflammatory activity) .

- Gene Expression Profiling : RNA-seq identifies pathways affected (e.g., apoptosis genes in cancer cells) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.